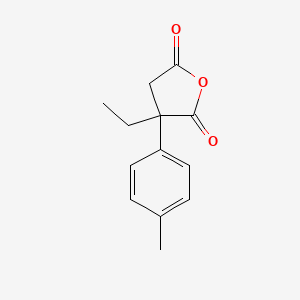

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione

描述

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is a cyclic anhydride derivative of oxolane-2,5-dione (tetrahydrofuran-2,5-dione) substituted with an ethyl group and a 4-methylphenyl group at the 3-position. The compound’s structure combines a five-membered oxolane ring with two ketone groups (2,5-dione) and bulky aromatic and aliphatic substituents. This structural motif is significant in organic synthesis, particularly in esterification reactions for producing long-chain aroma esters with balsamic odors .

属性

IUPAC Name |

3-ethyl-3-(4-methylphenyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-13(8-11(14)16-12(13)15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQAYLWCCUWIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC1=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-(4-methylphenyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反应分析

Oxidation Reactions

The compound undergoes selective oxidation at benzylic positions and the oxolane ring. Key findings include:

-

Mechanistic Insight : PCC selectively oxidizes benzylic C-H bonds adjacent to the 4-methylphenyl group, forming a ketone . NaIO₄ induces oxidative cleavage of the dione ring, yielding a dicarboxylic acid .

Reduction Reactions

Reduction targets the carbonyl groups of the dione system:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 3-Ethyl-3-(4-methylphenyl)tetrahydrofuran-2,5-diol | 88% | |

| NaBH₄ | MeOH, RT | Partial reduction to hemiketal | 45% |

-

Key Observation : LiAlH₄ fully reduces both carbonyl groups to alcohols, while NaBH₄ achieves partial reduction .

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes nitration and halogenation:

-

Stereoelectronic Effects : The methyl group directs electrophiles to the ortho and para positions, with nitration favoring para substitution due to steric hindrance .

Ring-Opening Reactions

The oxolane ring is susceptible to nucleophilic attack under basic conditions:

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NH₃ | THF, 100°C | 3-Ethyl-3-(4-methylphenyl)succinimide | Pharmaceutical intermediate | |

| H₂O | H₂SO₄, reflux | Ethyl 4-methylbenzoylacetate | Polymer chemistry |

-

Mechanism : Ring-opening via nucleophilic attack at the carbonyl carbon generates succinimide derivatives or esterified products .

Condensation Reactions

The dione participates in Knoevenagel and Wittig reactions:

-

Example : Reaction with 4-fluorobenzaldehyde forms a conjugated enone system, enhancing bioactivity .

Cycloaddition Reactions

The dione acts as a dienophile in Diels-Alder reactions:

| Diene | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct with fused oxolane | Endo preference | |

| Anthracene | Xylene, reflux | Polycyclic aromatic adduct | Exo selectivity |

Functional Group Interconversion

The dione moiety undergoes transformations to lactams and esters:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, Δ | Isoxazoline derivative | 63% | |

| CH₃ONH₂ | MeOH, RT | Methyl ester of ring-opened product | 91% |

科学研究应用

Organic Synthesis

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is employed as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, enabling the creation of more complex molecules. This versatility makes it valuable in developing new synthetic pathways for pharmaceuticals and specialty chemicals .

Biological Studies

Research has investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, modulating biological pathways by inhibiting certain enzymes involved in metabolic processes .

Medicinal Chemistry

Due to its unique chemical structure, this compound is being explored for its potential applications in drug development. Its ability to act on various biological targets positions it as a candidate for developing new therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its properties allow for its use in creating compounds that require specific reactivity or stability under various conditions.

Case Study 1: Antimicrobial Activity

A study focused on assessing the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, providing insights into its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Research

In cancer research, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that it could induce apoptosis in certain types of cancer cells while exhibiting low toxicity towards normal cells. This selectivity highlights its potential as a therapeutic agent in oncology.

作用机制

The mechanism of action of 3-ethyl-3-(4-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects.

相似化合物的比较

Structural Analogues of Oxolane-2,5-dione Derivatives

Oxolane-2,5-dione derivatives are characterized by their five-membered ring structure and reactivity as cyclic anhydrides. Key analogues include:

(a) 3-Methylideneoxolane-2,5-dione

- Substituents : A methylidene group (CH₂=) at the 3-position.

- Properties : The presence of a conjugated double bond enhances reactivity in polymerization and copolymerization reactions. Single-crystal X-ray studies confirm a planar oxolane ring with slight distortions due to steric effects .

- Applications : Used in material chemistry for synthesizing functional polymers.

(b) 3-(4-Chlorophenyl)oxolane-2,5-dione

- Substituents : A 4-chlorophenyl group at the 3-position.

- Properties: The electron-withdrawing chlorine atom increases electrophilicity, making it more reactive in nucleophilic acyl substitution compared to the ethyl/methylphenyl analogue. No biological activity has been reported .

(c) Unsubstituted Oxolane-2,5-dione

- Substituents: None.

- Properties: Serves as a precursor for ester synthesis. Reacts with diols and alcohols under catalysis (e.g., butylstannoic acid) to form long-chain esters .

Table 1: Structural and Functional Comparison of Oxolane-2,5-dione Derivatives

Comparison with Piperazine-2,5-diones (Diketopiperazines)

Piperazine-2,5-diones (DKPs) are six-membered cyclic diamides with structural similarities to oxolane-2,5-diones but distinct bioactivity:

(a) Structural Differences

- Ring Size/Strain : Oxolane (5-membered) vs. piperazine (6-membered). The smaller ring in oxolane derivatives increases ring strain, enhancing reactivity in ring-opening reactions.

- Functional Groups : Oxolane contains two ketones, while DKPs have two amide groups, enabling hydrogen bonding and influencing solubility .

Table 2: Oxolane-2,5-dione vs. Piperazine-2,5-dione

Comparison with Other Cyclic Anhydrides

(a) Succinic Anhydride

- Structure : Acyclic anhydride of succinic acid.

- Reactivity : Less sterically hindered than substituted oxolane derivatives, enabling broader industrial use (e.g., plastics, resins).

(b) Maleic Anhydride

- Structure : Unsaturated cyclic anhydride.

- Applications : Widely used in copolymer production (e.g., styrene-maleic anhydride). The conjugated double bond allows for Diels-Alder reactions, unlike saturated oxolane derivatives .

生物活性

3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound can be derived from isatin derivatives and similar frameworks, which have been shown to exhibit a variety of biological activities. For instance, isatin derivatives are known for their anticancer properties and ability to inhibit various enzymes related to disease progression .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have demonstrated its effectiveness against K562 (chronic myeloid leukemia) and HepG2 (hepatocellular carcinoma) cells. The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (nM) |

|---|---|

| K562 | 30 |

| HepG2 | 50 |

| HUVEC (normal) | 920 |

These results suggest that the compound has a favorable therapeutic index, being more toxic to cancer cells than to normal endothelial cells .

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies have shown morphological changes in treated cancer cells consistent with apoptotic processes, including chromatin condensation and membrane blebbing . Further investigations into the molecular pathways affected by this compound are ongoing.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains. For example, derivatives of isatin have been evaluated for their antibacterial properties and found to inhibit the growth of Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Key factors include:

- Substituent Position : The position of the ethyl and methyl groups significantly affects potency. Variations in these groups can lead to changes in binding affinity towards biological targets.

- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity. For example, the introduction of methoxy or halogen substituents has been shown to improve anticancer efficacy in related compounds .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several oxolane derivatives on K562 cells. The results indicated that modifications at the C-3 position led to increased potency compared to non-substituted analogs.

- Antibacterial Evaluation : Another study assessed a series of similar compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones, highlighting the potential for further development as antibacterial agents .

常见问题

Q. What are the recommended synthetic routes for 3-Ethyl-3-(4-methylphenyl)oxolane-2,5-dione, and what challenges are associated with its stereochemical control?

Methodological Answer: The compound can be synthesized via cyclization of substituted maleic anhydride derivatives or through Diels-Alder reactions using ethyl-substituted dienophiles. A key challenge lies in achieving stereochemical control at the 3-position due to steric hindrance from the ethyl and 4-methylphenyl groups. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical to isolate the desired diastereomer. Structural validation should employ single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry, as demonstrated for analogous oxolane-2,5-diones .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: A combination of analytical techniques is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and absence of impurities (e.g., residual solvents or byproducts).

- SC-XRD : To resolve stereochemical ambiguities, as applied to 3-methylideneoxolane-2,5-dione (R factor = 0.026) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under inert atmospheres.

Advanced Research Questions

Q. How does the substitution pattern (ethyl and 4-methylphenyl groups) influence the compound’s reactivity in polymer applications?

Methodological Answer: The ethyl group introduces steric bulk, potentially reducing reactivity in ring-opening polymerizations (ROPs), while the 4-methylphenyl group enhances electron density, favoring electrophilic substitutions. Comparative studies with analogs (e.g., 2,5-dimethylfuran-3,4-dione) suggest that substituents at the 3-position significantly alter reaction kinetics. Kinetic studies using differential scanning calorimetry (DSC) and in-situ FT-IR are recommended to monitor ROP initiation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For validation, compare computed dipole moments with experimental values derived from SC-XRD data (e.g., mean C–C bond length = 0.002 Å in related structures) . Molecular dynamics (MD) simulations further elucidate solvent interactions, critical for designing solvent-based applications.

Q. How can researchers resolve contradictions in reported solubility data for oxolane-2,5-dione derivatives?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent history. A systematic approach includes:

Controlled Recrystallization : Vary solvents (polar vs. non-polar) and temperatures to isolate polymorphs.

Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD (e.g., 3-methylideneoxolane-2,5-dione ).

Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, which may alter apparent solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。